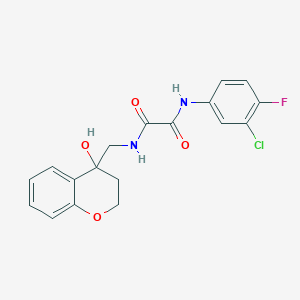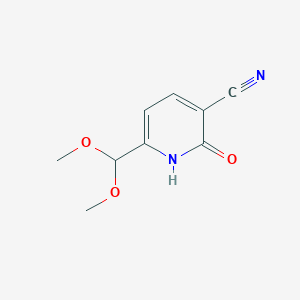![molecular formula C17H19ClN4O2 B2440418 2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2189498-47-1](/img/structure/B2440418.png)
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic compound. This compound belongs to the class of phenoxy compounds and contains a chlorophenyl group, a triazole ring, and a bicyclic azabicyclooctane structure. It is known for its diverse applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the 4-chlorophenol derivative.
Triazole Formation: The 1H-1,2,3-triazole ring is constructed using a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final coupling of the chlorophenol derivative with the triazole moiety is performed using standard etherification reactions, typically under basic conditions.
Industrial Production Methods
Batch Synthesis: Most industrial syntheses employ batch processing, which allows for controlled reaction conditions and purification steps.
Continuous Flow Systems: For large-scale production, continuous flow systems can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The triazole ring can be selectively reduced under mild conditions to form dihydrotriazole derivatives.
Substitution
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Sodium methoxide and potassium tert-butoxide are used in nucleophilic substitution reactions.
Major Products
Quinone Derivatives: Formed from oxidation reactions.
Dihydrotriazole Derivatives: Formed from reduction reactions.
Functionalized Phenoxy Compounds: Result from nucleophilic substitution.
科学研究应用
This compound has significant applications in various fields of scientific research:
Chemistry: : Used as a precursor in organic synthesis, especially in the synthesis of complex molecules.
Biology: : Investigated for its potential as a biological probe due to its unique structural features.
Medicine: : Explored for its therapeutic potential, particularly in the design of antimicrobial and anticancer agents.
Industry: : Utilized in the development of novel materials and as a catalyst in industrial processes.
作用机制
Mechanism
Binding to Targets: The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions.
Pathways: Engages in various biochemical pathways, influencing processes such as enzyme inhibition and receptor modulation.
Molecular Targets and Pathways
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Receptors: Modulates receptor activity, impacting signal transduction.
相似化合物的比较
Similar Compounds
2-(4-Bromophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group confers unique reactivity, making this compound more versatile in chemical reactions compared to its analogs.
Its specific binding affinity to certain biological targets distinguishes it in biomedical research.
Conclusion
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it a significant subject of study in fields ranging from organic chemistry to biomedicine.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYOIADEJELOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)
![rac-3-methyl-1-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)


![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)


![N-(2-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2440348.png)



![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

